

## Comparative binding mode studies of 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives

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Compound of Interest		
Compound Name:	(E)-4-Bromo-3-hydrazonoindolin- 2-one	
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A Comparative Analysis of the Binding Modes of 3-(Substituted-benzylidene)-1,3-dihydroindolin Derivatives

This guide provides a comparative analysis of the binding modes of various 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives, targeting researchers, scientists, and professionals in drug development. The following sections present quantitative binding data, detailed experimental protocols, and visualizations of key concepts to facilitate an objective comparison of these compounds.

## **Quantitative Binding Data**

The binding affinities of 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives have been evaluated against several protein targets. The data from various studies are summarized below.

### **Table 1: Inhibition of p60c-Src Tyrosine Kinase**

A series of 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione and -2-one derivatives were synthesized and evaluated for their in vitro anti-tyrosine kinase activity against p60c-Src. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented below.



Compound ID	Derivative Type	Substitution	IC50 (μM)	Reference	
12	2-thione		21.91	[1]	
13	2-thione	(E)-3-(2',6'- Dichloro- benzylidene)	21.20	[1]	
19	2-thione	(E)-3-(3'- Hydroxy-4'- methoxy- benzylidene)	30.92	[1]	
8	2-one	(Z)-3-(2'-Chloro- Docked at active benzylidene) site		[1]	
16	2-thione	(E)-3-(3'-Nitro- benzylidene)	Docked at active site	[1]	
PP1 (Control)	Pyrazolopyrimidi ne	1-tert-Butyl-3-p- tolyl-1H- pyrazolo[3,4- d]pyrimidine-4-yl- amine	0.17	[1]	

Note: Some thio congeners were found to be more potent than their oxo counterparts.[1]

# Table 2: Inhibition of Human Protein Kinase CK2 and p60c-Src Tyrosine Kinase

A comparative study found that 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives are more effective inhibitors of both human protein kinase CK2 and p60(c-Src) tyrosine kinase compared to the corresponding indolin-2-one congeners.[2]



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# Table 3: Binding Affinity for $\alpha$ -Synuclein, A $\beta$ , and Tau Fibrils

The binding affinities (Ki values) of 3-(benzylidene)indolin-2-one derivatives for  $\alpha$ -synuclein ( $\alpha$ -syn), beta-amyloid (A $\beta$ ), and tau fibrils were determined to assess their potential as imaging probes for neurodegenerative diseases.[3]

Compo und ID	R1	х	R	E:Z Ratio	α-Syn Ki (nM)	Aβ Ki (nM)	Tau Ki (nM)
-	Н	СН	Н	75:25	84.4 ± 13.5	91.6 ± 18.5	261.5 ±
-	Н	N	Н	26:74	124.3 ± 46.1	40.0 ± 22.3	191.3 ± 39.5

Note: Homologation to diene analogs and substitution on the indoline nitrogen with an N-benzyl group resulted in increased binding to  $\alpha$ -syn and better selectivity over A $\beta$  and tau fibrils.[3]

### **Experimental Protocols**

The methodologies employed in the cited studies are crucial for interpreting the binding data. Key experimental protocols are detailed below.

### In Vitro Anti-Tyrosine Kinase Activity Assay (p60c-Src)

The inhibitory activity of the synthesized compounds against the p60c-Src tyrosine kinase was determined using an in vitro assay.[1]

- Enzyme and Substrate Preparation: Recombinant p60c-Src enzyme and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
- Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are
  pre-incubated with the p60c-Src enzyme for a specific period at a controlled temperature to
  allow for binding.



- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP and the substrate.
- Quantification of Activity: The extent of substrate phosphorylation is measured. This is often
  done using a radioactive assay (measuring the incorporation of <sup>32</sup>P from [γ-<sup>32</sup>P]ATP into the
  substrate) or a non-radioactive method such as an ELISA-based assay with a phosphospecific antibody.
- IC50 Determination: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

## In Vitro Binding Assay for $\alpha$ -Synuclein, A $\beta$ , and Tau Fibrils

The binding affinity of the compounds to pre-formed amyloid fibrils was assessed using a competitive radioligand binding assay.[3][4]

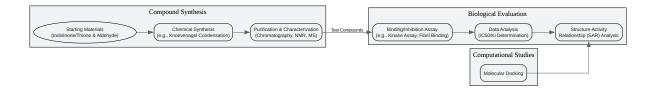
- Fibril Preparation: Recombinant  $\alpha$ -synuclein,  $A\beta_{1-42}$ , and tau proteins are aggregated in vitro to form mature fibrils. The formation of fibrils is typically confirmed by techniques such as transmission electron microscopy and thioflavin T fluorescence.
- Radioligand: A known radiolabeled ligand (e.g., [³H]PiB for Aβ) with high affinity for the target fibrils is used.
- Competitive Binding: A fixed concentration of the fibrils and the radioligand are incubated with varying concentrations of the unlabeled test compounds.
- Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the fibril-bound radioligand from the free radioligand. The filters are then washed to remove non-specific binding.
- Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.



• Ki Calculation: The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

### **Visualizations**

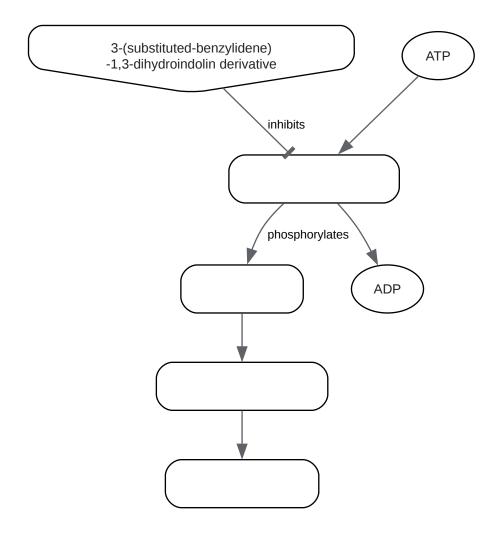
The following diagrams illustrate key concepts related to the study of these compounds.



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Caption: General workflow for the synthesis and evaluation of 3-(substituted-benzylidene)-1,3-dihydroindolin derivatives.

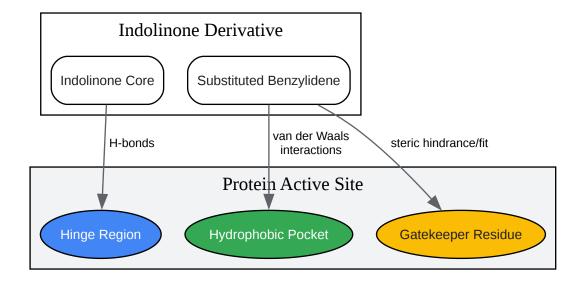




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Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a 3-(substituted-benzylidene)-1,3-dihydroindolin derivative.





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Caption: Conceptual diagram of the binding mode of a 3-(substituted-benzylidene)-1,3-dihydroindolin derivative in a kinase active site.

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